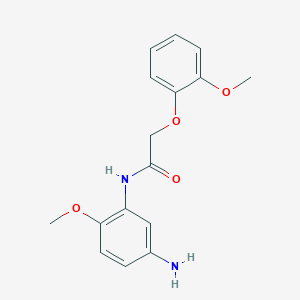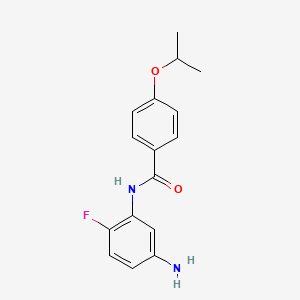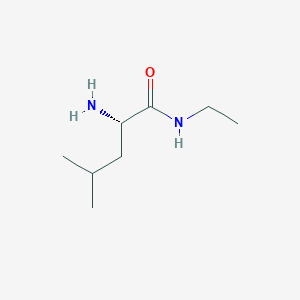![molecular formula C12H16BrN B1450209 N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine CAS No. 1872948-05-4](/img/structure/B1450209.png)
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine
Descripción general
Descripción
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine, also known as N-Bromo-5-methyl-cyclobutanamine, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that can be synthesized from a variety of starting materials, including bromoacetone, methylbenzyl bromide, and cyclobutyl bromide. N-Bromo-5-methyl-cyclobutanamine has been used as a reagent in organic synthesis and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Toxicity Assessment
A study focused on the synthesis and toxicity assessment of 3-oxobutanamide derivatives, including compounds with bromine substituents, revealed their potential toxicological effects. Specifically, compound 5, featuring a bromine substituent, displayed marked cellular and mitochondrial toxicity, suggesting the influence of bromine on toxicity levels. The study proposed using antioxidants and mitochondrial/lysosomal protective agents to decrease the toxicity, providing a pathway for safer application in drug development (Razzaghi-Asl et al., 2017).
Synthesis and Characterization of Research Chemicals
Another research project detailed the synthesis and characterization of a 'research chemical,' highlighting the importance of identifying and differentiating isomers in the development of new compounds. The study serves as a reminder of the challenges in labeling and identifying research chemicals, crucial for their potential therapeutic applications (McLaughlin et al., 2016).
Anti-inflammatory and Anticancer Activities
A series of celecoxib derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, indicating its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Palladium-catalyzed Synthesis
Research on palladium-catalyzed reactions involving cyclobutanones and aryl bromides to produce arylated benzolactones demonstrated the utility of such methodologies in synthesizing complex molecules. This highlights the role of palladium catalysis in advancing synthetic chemistry for pharmaceutical applications (Matsuda et al., 2008).
Oxidant Properties and Biological Activity Screening
The study on the synthesis and oxidant properties of a novel compound showcased the importance of investigating the biological effects of synthetic compounds. The findings suggested the potential impact of such compounds on physiological parameters, emphasizing the need for comprehensive biological activity screenings (Karatas et al., 2006).
Propiedades
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-5-10(7-11(13)6-9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRNBRJGFMRJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



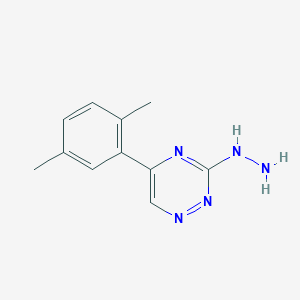
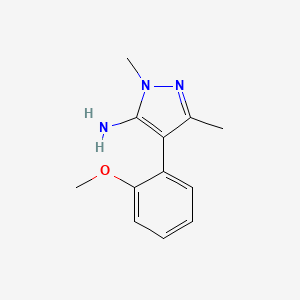
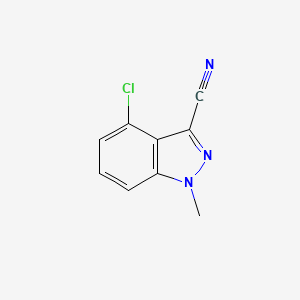
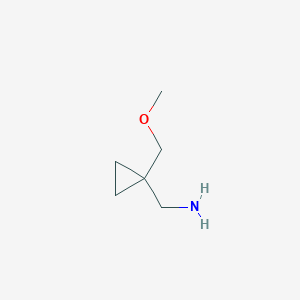
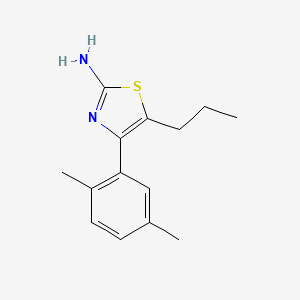
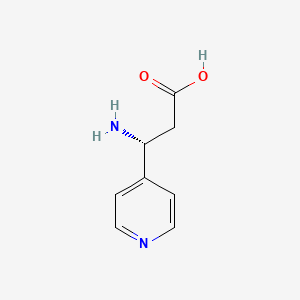
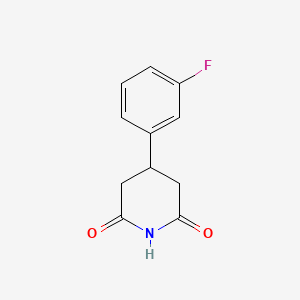
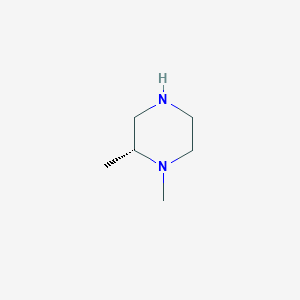
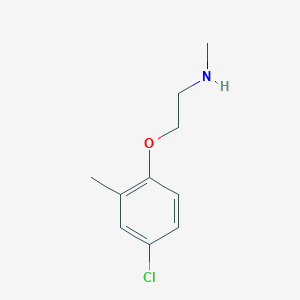
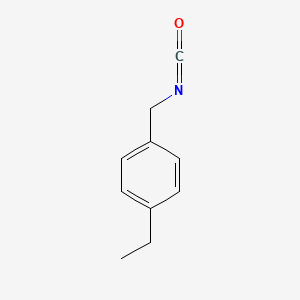
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)
